molecular formula C19H33NO4S B14175731 N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide CAS No. 920527-64-6

N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide

Cat. No.: B14175731
CAS No.: 920527-64-6
M. Wt: 371.5 g/mol
InChI Key: AACZUVVXNSSQFX-UHFFFAOYSA-N
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Description

N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a decane chain and a 3,5-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with decane-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is unique due to its specific structure, which combines a long alkyl chain with a sulfonamide group and a dimethoxy-substituted aromatic ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

CAS No.

920527-64-6

Molecular Formula

C19H33NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]decane-1-sulfonamide

InChI

InChI=1S/C19H33NO4S/c1-4-5-6-7-8-9-10-11-12-25(21,22)20-16-17-13-18(23-2)15-19(14-17)24-3/h13-15,20H,4-12,16H2,1-3H3

InChI Key

AACZUVVXNSSQFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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